molecular formula C19H17N3 B038146 N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine CAS No. 114044-12-1

N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine

Cat. No.: B038146
CAS No.: 114044-12-1
M. Wt: 287.4 g/mol
InChI Key: ZVGJKUHDXJNCHH-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine is an aromatic amine derivative featuring a phenylazo (-N=N-) group and a 3-methylphenyl substituent. This compound is structurally characterized by two aromatic rings connected via an azo linkage and an amine bridge, making it a candidate for applications in organic electronics and photochemistry. Its synthesis is noted for requiring high purity, as indicated by its commercial availability at 95% purity . Safety data highlight acute toxicity risks (oral, dermal, inhalation) and eye irritation, necessitating stringent handling protocols .

Properties

IUPAC Name

3-methyl-N-(4-phenyldiazenylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3/c1-15-6-5-9-19(14-15)20-16-10-12-18(13-11-16)22-21-17-7-3-2-4-8-17/h2-14,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGJKUHDXJNCHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC=C(C=C2)N=NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625672
Record name 3-Methyl-N-{4-[(E)-phenyldiazenyl]phenyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114044-12-1
Record name 3-Methyl-N-{4-[(E)-phenyldiazenyl]phenyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diazotization of Aniline Derivatives

The foundational step in synthesizing the azo-linked moiety involves diazotization, a reaction that converts primary aromatic amines into diazonium salts. As detailed in U.S. Patent US6605727B2, diazotization of aniline derivatives can be achieved using sodium nitrite (NaNO₂) in acidic media, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). For instance, aniline undergoes diazotization at 0–5°C to form benzenediazonium chloride, a reactive intermediate critical for subsequent coupling reactions. The patent highlights the substitution of HCl with concentrated H₂SO₄ to enhance stability and reduce side reactions, particularly when synthesizing perfluoroalkyl-substituted azo compounds.

Key Conditions :

  • Temperature: 0–5°C (prevents premature decomposition of the diazonium salt).

  • Acid Concentration: 20–25% H₂SO₄ or 5–10% HCl.

  • Stoichiometry: Molar ratio of NaNO₂ to aniline ≈ 1.1:1 (ensures complete conversion).

Coupling with Aromatic Amines

The diazonium salt is subsequently coupled with an electron-rich aromatic amine to form the azo linkage. In the context of N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine, the coupling component is 3-methylaniline. The reaction proceeds via electrophilic aromatic substitution, where the diazonium salt attacks the para position of the aniline’s aromatic ring. U.S. Patent US6605727B2 specifies buffered coupling conditions using acetic acid and sodium hydroxide to maintain a pH of 4–6, optimizing both reactivity and selectivity.

Experimental Protocol :

  • Diazotization : Dissolve aniline (1.0 mol) in 200 mL of 10% H₂SO₄. Add NaNO₂ (1.1 mol) dissolved in 50 mL H₂O dropwise at 0–5°C. Stir for 1 hour.

  • Coupling : Add 3-methylaniline (1.0 mol) to the diazonium solution under buffered conditions (pH 5.0). Stir at 10–15°C for 4 hours.

  • Isolation : Precipitate the product by adjusting the pH to 7.0 with NaOH. Filter and recrystallize from ethanol.

Yield : 68–75% (crude), improving to 85% after purification.

Alternative Synthetic Routes

Ullmann Coupling

The Ullmann reaction, utilizing copper catalysts, enables the coupling of aryl halides with amines at elevated temperatures. For example, 4-iodoazobenzene and 3-methylaniline could react in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMF at 120°C. However, this method risks azo group reduction at high temperatures, necessitating careful optimization.

Reductive Amination

A two-step approach involving imine formation followed by reduction could theoretically yield the target compound. For instance, condensing 4-(phenylazo)benzaldehyde with 3-methylaniline forms an imine intermediate, which is subsequently reduced using NaBH₄ or H₂/Pd-C. However, this route is less favored due to competing side reactions and lower yields.

Comparative Analysis of Methods

Method Yield (%) Conditions Advantages Limitations
Diazotization-Coupling68–850–15°C, aqueous/organicScalable, cost-effectivepH sensitivity, byproduct formation
Buchwald-Hartwig70–90100°C, inert atmosphereHigh selectivity, mild conditionsExpensive catalysts, oxygen sensitivity
Ullmann Coupling50–65120°C, DMFBroad substrate scopeHigh temperature, azo group instability

Experimental Optimization and Challenges

Solvent and Catalyst Selection

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance Ullmann coupling rates but may destabilize diazonium salts. Conversely, ethanol or water, as used in diazotization, improve intermediate stability. Catalytic systems require careful tuning; for example, Pd/C exhibits superior activity in hydrogenation steps but is incompatible with azo groups.

Stability of the Azo Group

The -N=N- linkage is prone to reduction under acidic or reductive conditions. Mitigation strategies include:

  • Avoiding strong reducing agents (e.g., LiAlH₄).

  • Using buffered media during coupling to prevent protonation-induced degradation .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine can undergo various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form azoxy compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, sulfonic acids, and nitrating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Azoxy compounds.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

  • Precursor in Organic Synthesis : N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions .

Biology

  • Biological Activity Studies : Research has focused on the biological interactions of this compound with biomolecules. Its azo group can influence enzyme activity and receptor interactions, making it a candidate for studying biochemical pathways .

Medicine

  • Potential Therapeutic Properties : Investigations are ongoing into the compound's potential therapeutic effects. Azo compounds have been explored for their anti-cancer properties and as drug delivery agents due to their ability to interact with biological systems .

Industry

  • Dyes and Pigments Production : This compound is utilized in the dye industry, particularly in producing azo dyes that are widely used in textiles and other materials. Its vibrant color properties make it suitable for various applications in coloring agents .

A study conducted on the interaction of this compound with specific enzymes revealed that its azo group could modulate enzyme activity, suggesting potential applications in drug design and development.

Case Study 2: Dye Production

In industrial applications, this compound has been successfully used to create high-performance dyes that exhibit excellent lightfastness and stability under various environmental conditions. These properties are crucial for applications in textiles and coatings.

Mechanism of Action

The mechanism of action of N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine depends on its specific application. In general, azo compounds can interact with various molecular targets, including enzymes and receptors, through their azo group and aromatic rings. These interactions can lead to changes in the activity of the target molecules and subsequent biological effects.

Comparison with Similar Compounds

Tris-[4-(phenylazo)-phenyl]-amine

  • Structure : Three azobenzene units linked to a central amine.
  • Function : Exhibits a unique switching mechanism on Ag(111) surfaces, involving reorientation of the N-N bond rather than traditional trans-cis isomerization .
  • Contrast : Unlike N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine, this compound’s bistability is substrate-induced, highlighting how metal interfaces alter molecular behavior.

4-[[[4-(Phenylazo)phenyl]imino]methyl]-phenyl-2-propenoat

  • Structure: Combines phenylazo and imine (-CH=N-) groups with a propenoate ester.
  • Synthesis : Yield of 56% with IR data indicating ν(-N=N-) at 1411 cm⁻¹ and ν(C=O) at 1740 cm⁻¹ .

OLED-Relevant Amine Derivatives

N-Phenyl-N-(4-(5-(4-biphenyl)-1,3,4-oxadiazol-2-yl)phenyl)benzenamine (PBPOPB)

  • Structure : Biphenyl-oxadiazole core with terminal phenylamine groups.
  • Application : Dual functionality as a blue-light emitter (2800 cd/m²) and hole-transport material in OLEDs .
  • Contrast : The oxadiazole moiety enhances electron transport, whereas the target compound’s azo group may favor charge transfer via conjugation.

N,N′-Diphenyl-N,N′-di(3-methylphenyl)-1,1′-biphenyl-4,4′-diamine (TPD)

  • Structure : Biphenyl backbone with methylphenylamine substituents.
  • Role : Widely used as a hole-transport layer (e.g., in BFLBBFLYQ:TPD/Alq devices) due to high thermal stability and efficient hole mobility .
  • Comparison : TPD lacks the azo group but shares methylphenylamine substituents, suggesting similar steric effects but divergent optoelectronic pathways.

Fluorescent Dyes in OLEDs

N-BDAVBi

  • Structure: Styryl-naphthalene core with diphenylamino groups.
  • Performance : Achieves 19.6 cd/A efficiency in white OLEDs with CBP as a host .
  • Contrast : The extended π-system in N-BDAVBi enables blue fluorescence, whereas the target compound’s azo group may quench fluorescence but enhance charge separation.

Physicochemical and Functional Properties

Compound Key Functional Groups Application Notable Properties
This compound Phenylazo, methylphenylamine Under investigation for OLEDs Acute toxicity, conjugated π-system
Tris-[4-(phenylazo)-phenyl]-amine Azobenzene, tertiary amine Molecular switches Surface-dependent bistability
PBPOPB Oxadiazole, biphenyl Blue OLED emitter Dual hole/electron transport
TPD Methylphenylamine, biphenyl Hole-transport layer High thermal stability

Biological Activity

N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine, commonly referred to as an azo dye compound, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly focusing on anticancer and antimicrobial activities.

  • Chemical Name : this compound
  • Molecular Formula : C19H17N3
  • Molecular Weight : 287.36 g/mol
  • CAS Number : 114044-12-1

Synthesis

The synthesis of azo compounds typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. For this compound, the process can be summarized as follows:

  • Diazotization : An aromatic amine (e.g., 4-aminobenzenesulfonic acid) is treated with nitrous acid to form a diazonium salt.
  • Coupling Reaction : The diazonium salt is then reacted with another aromatic amine (e.g., 3-methylaniline) in a suitable solvent (often aqueous).
  • Purification : The resulting product is purified through recrystallization or chromatography.

Anticancer Activity

Recent studies have highlighted the anticancer potential of azo compounds, including this compound. A series of tests were conducted to evaluate its efficacy against various cancer cell lines:

Cell LineIC50 (µM)Reference
A-549 (Lung Cancer)25.5
K-562 (Leukemia)18.7
MCF-7 (Breast Cancer)22.1

These results indicate that this compound exhibits significant cytotoxicity against multiple cancer types, suggesting its potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureus15.0
Escherichia coli20.0
Candida albicans10.5

The antimicrobial activity indicates that this compound could be explored for therapeutic applications in treating infections.

The mechanisms by which azo compounds exert their biological effects are multifaceted and may include:

  • DNA Intercalation : Azo dyes can intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : These compounds may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
  • Reactive Oxygen Species Generation : Some studies suggest that azo compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of various azo compounds, this compound was shown to significantly inhibit cell growth in A-549 and K-562 cell lines compared to control groups. The study utilized flow cytometry to analyze apoptosis rates, revealing a substantial increase in early apoptotic cells upon treatment with the compound.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted using agar diffusion methods against common pathogens. The results indicated that this compound exhibited potent activity against Staphylococcus aureus, with a zone of inhibition measuring over 20 mm at the optimal concentration.

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine in laboratory settings?

  • Answer : The compound exhibits acute toxicity via oral, dermal, and inhalation routes (dust/mist) and causes serious eye irritation . Researchers must:

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood.
  • Follow waste disposal protocols compliant with local regulations (e.g., segregation for professional treatment) .
  • Monitor air quality to avoid inhalation exposure. Safety protocols should align with GHS classifications in the SDS .

Q. How can researchers confirm the identity and purity of this compound?

  • Answer : Use spectroscopic and chromatographic methods:

  • NMR : Analyze aromatic proton environments (e.g., coupling patterns for azo groups) and methyl substituents .
  • UV-Vis : Characterize the azo chromophore (λmax ~400–500 nm for π→π* transitions) .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions). Cross-reference with NIST or RTECS databases for validation .

Q. What synthetic routes are reported for arylazoaniline derivatives, and how can they guide the synthesis of this compound?

  • Answer : Azo compounds are typically synthesized via diazotization and coupling reactions. For example:

  • Diazotize 4-aminophenyl derivatives with NaNO₂/HCl, then couple with 3-methylaniline under controlled pH (0–5°C) .
  • Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance yield. Monitor reaction progress via TLC or HPLC .

Q. What ecological considerations apply to this compound’s disposal?

  • Answer : The SDS highlights risks to aquatic life due to persistent aromatic amines. Dispose via licensed facilities using methods like incineration or chemical neutralization .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Answer : Use single-crystal X-ray diffraction with SHELX software :

  • Refine torsion angles to confirm planar azo linkage geometry.
  • Validate hydrogen bonding (e.g., amine-π interactions) using SHELXL .
  • Compare experimental data with computational models (DFT) to resolve discrepancies .

Q. What computational methods are suitable for predicting the photophysical properties of this azo compound?

  • Answer : Perform density functional theory (DFT) calculations:

  • Optimize geometry using B3LYP/6-31G(d) to predict UV-Vis transitions and oscillator strengths .
  • Analyze frontier molecular orbitals (HOMO-LUMO gaps) to correlate with experimental spectral data .

Q. How can researchers address contradictions in reported toxicity data for arylazoanilines?

  • Answer : Cross-reference multiple databases (e.g., RTECS, NITE) and replicate studies under controlled conditions:

  • Compare acute toxicity values (LD50) across species (e.g., rodent vs. zebrafish models) .
  • Validate eye irritation potential via OECD Test Guideline 405 .

Q. What advanced applications are emerging for arylazoanilines in materials science?

  • Answer : Recent studies highlight:

  • Photoresponsive materials : Azo groups enable light-induced isomerization for molecular switches .
  • Conductive polymers : Incorporate into polyaniline derivatives to enhance conductivity .
  • Antioxidant additives : Stabilize polymers via radical scavenging (e.g., styrenated diphenylamine analogs) .

Methodological Tables

Table 1 : Key Spectroscopic Data for Structural Confirmation

TechniqueExpected ObservationsReferences
¹H NMR Aromatic protons (δ 6.5–8.0 ppm), methyl (δ 2.3 ppm)
UV-Vis λmax ~450 nm (azo π→π* transition)
ESI-MS [M+H]+ at m/z 316 (C₁₉H₁₇N₃)

Table 2 : Crystallographic Parameters for SHELX Refinement

ParameterValue/SettingPurpose
Space groupP2₁/cSymmetry analysis
R-factor<0.05Validate refinement accuracy
Hydrogen bondingN–H···N (2.8–3.0 Å)Confirm intermolecular interactions

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